molecular formula C23H16FNO4 B3477929 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No. B3477929
M. Wt: 389.4 g/mol
InChI Key: ACTJLBIOEPLTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide, also known as FMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to exert its therapeutic effects through various mechanisms, including the inhibition of enzymatic activity, the modulation of signaling pathways, and the regulation of gene expression. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases, which play critical roles in cellular processes. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has also been shown to modulate signaling pathways, such as the MAPK and PI3K/Akt pathways, which regulate cell survival, proliferation, and differentiation. Furthermore, 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to regulate gene expression by binding to specific DNA sequences and modulating the activity of transcription factors.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the inhibition of viral replication. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, which plays a critical role in the regulation of inflammation. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells by activating caspases and regulating Bcl-2 family proteins. Furthermore, 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to inhibit the replication of viruses, including HIV-1 and HCV, by targeting viral proteases.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has several advantages for lab experiments, including its high purity, stability, and specificity. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can be synthesized with high yield and purity, which ensures its suitability for scientific research. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is also stable under various conditions, which allows for its storage and transportation. Furthermore, 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has high specificity for its target enzymes and pathways, which minimizes off-target effects and enhances its therapeutic potential. However, 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide also has limitations for lab experiments, including its potential toxicity, limited solubility, and high cost. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to exhibit toxicity in some cell lines and animal models, which requires careful evaluation of its safety profile. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide also has limited solubility in aqueous solutions, which limits its use in certain experimental settings. Finally, 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a relatively expensive compound, which may limit its accessibility for some research groups.

Future Directions

There are several future directions for research on 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide, including the optimization of its synthesis method, the evaluation of its safety and efficacy in animal models and clinical trials, and the exploration of its potential applications in various diseases. The synthesis method of 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can be further optimized to improve its yield, purity, and cost-effectiveness. The safety and efficacy of 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can be evaluated in animal models and clinical trials to determine its potential as a therapeutic agent. Furthermore, the potential applications of 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can be explored in various diseases, such as cancer, inflammation, and viral infections, to identify its therapeutic potential in different contexts.

Scientific Research Applications

4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antitumor, and antiviral properties. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, a programmed cell death mechanism. In addition, 4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has been shown to inhibit the replication of viruses, including HIV-1 and HCV, by targeting viral proteases.

properties

IUPAC Name

4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-17-12-8-14(9-13-17)21(26)22-20(18-4-2-3-5-19(18)29-22)25-23(27)15-6-10-16(24)11-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTJLBIOEPLTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Reactant of Route 5
4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Reactant of Route 6
4-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.